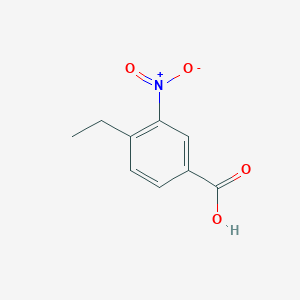

4-Ethyl-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTYVLOGZGRKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429096 | |

| Record name | 4-ethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-95-5 | |

| Record name | 4-ethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Ethyl-3-nitrobenzoic acid CAS number and properties

An In-depth Technical Guide to 4-Ethyl-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-3-nitrobenzoic acid, a versatile organic building block with significant applications in chemical synthesis, research, and development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its reactivity and potential applications in pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

4-Ethyl-3-nitrobenzoic acid, with the CAS number 103440-95-5, is a substituted benzoic acid derivative.[1][2][3][4] Its structure incorporates an ethyl group and a nitro group on the benzene ring, making it a valuable intermediate for synthesizing more complex molecules.[1] The physicochemical properties of 4-Ethyl-3-nitrobenzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 103440-95-5 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₄ | [1][2][3][4] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| Melting Point | 157.5-158.3 °C | [1] |

| Boiling Point | 336 °C | [5] |

| pKa | 3.0 +/- 0.10 (Predicted) | [5] |

| LogP | 1.8554 | [2] |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

| InChI Key | DUTYVLOGZGRKMA-UHFFFAOYSA-N | [1][3] |

| SMILES | CCc1ccc(cc1--INVALID-LINK--=O)C(O)=O | [1] |

Synthesis and Reactivity

Synthesis of 4-Ethyl-3-nitrobenzoic Acid

A common and efficient method for the synthesis of 4-Ethyl-3-nitrobenzoic acid is through the nitration of 4-ethylbenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, suspend 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0 °C in an ice bath.

-

Nitration: Slowly add nitric acid (12 mL) dropwise to the suspension while maintaining the temperature at 0 °C with continuous stirring.

-

Reaction Time: Continue stirring the reaction mixture at 0 °C for 1.5 hours.

-

Precipitation: Upon completion of the reaction, carefully pour the mixture into ice water. A solid precipitate will form.

-

Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with cold water and then dry it to obtain 4-ethyl-3-nitrobenzoic acid. This process yields a high purity product (5.79 g, 98% yield).[6]

Caption: Synthesis of 4-Ethyl-3-nitrobenzoic acid via nitration.

Reactivity

4-Ethyl-3-nitrobenzoic acid possesses two primary reactive sites: the nitro group and the carboxylic acid group. This dual functionality makes it a versatile intermediate in organic synthesis.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation opens pathways to a wide range of aniline derivatives.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification (reaction with an alcohol) or amidation (reaction with an amine) to form the corresponding esters or amides.

-

Electrophilic Aromatic Substitution: The nitro group is a meta-directing deactivator, while the ethyl and carboxylic acid groups are ortho, para-directing. The positions for further electrophilic aromatic substitution are influenced by these directing effects.

Caption: Key reaction pathways for 4-Ethyl-3-nitrobenzoic acid.

Potential Applications

4-Ethyl-3-nitrobenzoic acid is a key intermediate in the synthesis of various organic molecules.[1] Its primary applications are in the development of:

-

Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds. The derivatives of nitrobenzoic acid are known to be convenient precursors for various heterocyclic compounds with potential biological interest.[7]

-

Agrochemicals: It is utilized in the manufacturing of new agrochemical products.[1]

-

Dyes and Polymers: The compound can also be used as a precursor for the synthesis of dyes, polymers, and other specialty chemicals.[1]

-

Research: In a laboratory setting, it is used to create complex organic molecules.[1] It has also been noted for its utility in studying cellular uptake efficiency when incorporated into DNA nanostructures.[6]

Safety Information

4-Ethyl-3-nitrobenzoic acid is associated with several hazard statements:

-

H312: Harmful in contact with skin[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-Ethyl-3-nitrobenzoic acid|CAS 103440-95-5 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 001chemical.com [001chemical.com]

- 5. 4-ETHYL-3-NITROBENZOIC ACID CAS#: 103440-95-5 [m.chemicalbook.com]

- 6. 4-ETHYL-3-NITROBENZOIC ACID | 103440-95-5 [chemicalbook.com]

- 7. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Ethyl-3-nitrobenzoic acid | 103440-95-5 [sigmaaldrich.com]

physicochemical properties of 4-Ethyl-3-nitrobenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3-nitrobenzoic acid is a multifaceted organic compound with significant applications in chemical synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid, a nitro group, and an ethyl group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules.[1] This guide provides a detailed overview of the core , outlines the experimental protocols for their determination, and includes a visual representation of its synthesis pathway.

Physicochemical Properties

A comprehensive summary of the key is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [1][2][3] |

| Molecular Weight | 195.17 g/mol | [1][2][3] |

| Melting Point | 150-152 °C, 157.5-158.3 °C | [1][4] |

| Boiling Point | 336 °C, 385.2°C | [1][4] |

| pKa | ~3.8 (Predicted) | [4] |

| logP | 1.8554, 3.20 | [1][2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Low solubility in water, soluble in organic solvents like ethanol and ether. | [5] |

| Density | 1.331 g/cm³ | [4] |

| Flash Point | 148 °C | [4] |

Experimental Protocols

The following sections detail the methodologies for determining the key .

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Protocol: Capillary Method [6][7][8]

-

Sample Preparation: A small amount of the dry, powdered 4-Ethyl-3-nitrobenzoic acid is packed into a capillary tube, which is sealed at one end.[7] The solid should be tightly packed to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.[7]

-

Heating: The sample is heated at a controlled, slow rate, typically around 1-2 °C per minute, especially near the expected melting point.[7]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range represents the melting point of the sample.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration [10][11]

-

Solution Preparation: A solution of 4-Ethyl-3-nitrobenzoic acid of a known concentration (e.g., 1 mM) is prepared.[10] The ionic strength of the solution is kept constant using a salt solution like 0.15 M potassium chloride.[10]

-

Titration: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer.[10] A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.[10]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[10]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[11][12]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[13]

Protocol: Shake-Flask Method [14]

-

Preparation: An excess amount of solid 4-Ethyl-3-nitrobenzoic acid is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of 4-Ethyl-3-nitrobenzoic acid in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[16][17]

Protocol: Shake-Flask Method [16][18]

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer solution of a specific pH) are pre-saturated with each other.

-

Partitioning: A known amount of 4-Ethyl-3-nitrobenzoic acid is dissolved in one of the phases, and then the two phases are mixed and vigorously shaken in a separatory funnel for a set period to allow for partitioning between the two layers.

-

Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC.[18]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]

Synthesis of 4-Ethyl-3-nitrobenzoic Acid

The primary method for synthesizing 4-Ethyl-3-nitrobenzoic acid involves the nitration of 4-ethylbenzoic acid.

Synthesis Workflow

Caption: Synthesis workflow for 4-Ethyl-3-nitrobenzoic acid.

Detailed Synthesis Protocol[20]

-

Preparation of Nitrating Agent: Concentrated nitric acid is slowly added to concentrated sulfuric acid at 0 °C.

-

Reaction: 4-Ethylbenzoic acid is suspended in concentrated sulfuric acid and cooled to 0 °C. The nitrating mixture is then added dropwise while maintaining the temperature at 0 °C with continuous stirring for approximately 1.5 hours.

-

Work-up: The reaction mixture is carefully poured into ice water, leading to the precipitation of the solid product.

-

Purification: The crude product is collected by filtration, washed with cold water, and then dried to yield 4-Ethyl-3-nitrobenzoic acid.

Conclusion

The , including its melting point, boiling point, pKa, and logP, are essential for its application in synthetic chemistry and drug development. The standardized experimental protocols provided in this guide offer a framework for the accurate determination of these properties. The synthesis of this compound is a straightforward nitration reaction, providing a reliable source of this valuable intermediate for further chemical transformations.

References

- 1. 4-Ethyl-3-nitrobenzoic acid|CAS 103440-95-5 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ETHYL-3-NITROBENZOIC ACID CAS#: 103440-95-5 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. pennwest.edu [pennwest.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. study.com [study.com]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. acdlabs.com [acdlabs.com]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Ethyl-3-nitrobenzoic Acid

This technical guide provides a detailed overview of the physicochemical properties of 4-Ethyl-3-nitrobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes key molecular data in a structured format to facilitate its use in research and synthesis applications.

Physicochemical Properties

4-Ethyl-3-nitrobenzoic acid is an organic building block utilized in chemical synthesis and research.[1] Its structure, which includes a carboxylic acid and a nitro group on an ethyl-substituted benzene ring, makes it a versatile intermediate for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

Below is a summary of its key molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1][2][3][4] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| IUPAC Name | 4-ethyl-3-nitrobenzoic acid | [2] |

| CAS Number | 103440-95-5 | [1][2][3] |

| Melting Point | 157.5-158.3 °C | [1][5] |

| Boiling Point | 336 °C | [5] |

| Flash Point | 148 °C | [5] |

| Appearance | Light yellow crystalline solid | [5] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether | [5] |

Experimental Protocols and Visualization

Detailed experimental protocols and signaling pathway diagrams are beyond the scope of this document. As a language model, I am unable to generate experimental methodologies or create visualizations such as those using Graphviz. For detailed experimental procedures, please refer to peer-reviewed scientific literature and established laboratory manuals.

References

A Comprehensive Technical Guide to 4-Ethyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Ethyl-3-nitrobenzoic acid, a versatile organic building block. Its utility in chemical synthesis, particularly for pharmaceuticals and agrochemicals, makes it a compound of significant interest. This document covers its chemical properties, detailed synthesis protocols, spectroscopic characterization, and key applications.

Introduction

4-Ethyl-3-nitrobenzoic acid, with the IUPAC name 4-ethyl-3-nitrobenzoic acid , is an aromatic carboxylic acid derivative.[1] Its structure features an ethyl group at the para-position and a nitro group at the meta-position relative to the carboxylic acid on the benzene ring.[2] This substitution pattern provides two primary sites for chemical modification: the nitro group, which can be reduced to an amine, and the carboxylic acid, which can undergo reactions like esterification or amidation.[2] These reactive functionalities make it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds and other fine chemicals.[2]

Physicochemical and Spectroscopic Data

The key properties of 4-Ethyl-3-nitrobenzoic acid are summarized below. This data is essential for its application in synthesis and for predicting its behavior in various chemical environments.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-ethyl-3-nitrobenzoic acid | [1] |

| CAS Number | 103440-95-5 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Melting Point | 157.5-158.3 °C | [2][4] |

| Boiling Point | 385.2 °C | [2] |

| pKa | 3.70 ± 0.10 (Predicted) | [4] |

| LogP | 3.20 | [2] |

| Appearance | White to off-white solid | [4] |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [1][2] |

| InChIKey | DUTYVLOGZGRKMA-UHFFFAOYSA-N |[1] |

Table 2: Spectroscopic Characterization Data

| Technique | Observed Signals (δ ppm or ν cm⁻¹) | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 1.23 (3H, t, J = 7.2 Hz)δ 2.88 (2H, q, J = 7.2 Hz)δ 7.67 (1H, d, J = 8.0 Hz)δ 8.15 (1H, dd, J = 1.6, 8.0 Hz)δ 8.36 (1H, d, J = 1.6 Hz) | Ethyl group (CH₃)Ethyl group (CH₂)Aromatic protonAromatic protonAromatic proton |

| ¹³C NMR | δ 148–150 ppm | Carbon attached to nitro group |

| IR | ~1700 cm⁻¹~1530 cm⁻¹~1350 cm⁻¹ | C=O stretch (Carboxylic acid)Asymmetric NO₂ stretchSymmetric NO₂ stretch |

References for Table 2 data:[2][4][5]

Experimental Protocol: Synthesis

The most common method for preparing 4-Ethyl-3-nitrobenzoic acid is through the electrophilic nitration of 4-ethylbenzoic acid.[2][5]

Reaction: 4-Ethylbenzoic acid → 4-Ethyl-3-nitrobenzoic acid

Materials:

-

4-ethylbenzoic acid (4.53 g, 30.16 mmol)

-

Concentrated sulfuric acid (H₂SO₄, 24 mL)

-

Concentrated nitric acid (HNO₃, 12 mL)

-

Ice water

-

Cold deionized water for washing

Procedure:

-

In a flask suitable for reactions at low temperatures, suspend 4-ethylbenzoic acid (4.53 g) in concentrated sulfuric acid (24 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add concentrated nitric acid (12 mL) dropwise to the stirred suspension. It is crucial to maintain the reaction temperature at 0 °C throughout the addition to control the reaction rate and minimize side products.[4][5]

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 1.5 hours.[4]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., ethyl acetate/hexane).[2]

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. A solid precipitate will form.[4][5]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any residual acid.[4][5]

-

Dry the product to obtain 4-ethyl-3-nitrobenzoic acid. This process typically results in a high yield, around 98%.[4][5]

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.[2]

Chemical Reactivity and Applications

4-Ethyl-3-nitrobenzoic acid serves as a key intermediate in the synthesis of various organic molecules due to its distinct functional groups.[2]

-

Pharmaceutical and Agrochemical Synthesis : It is a valuable precursor for creating complex molecules used in the development of pharmaceuticals and agrochemicals.[2] Its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are areas of ongoing research.[2]

-

Reduction of Nitro Group : The nitro group can be selectively reduced to an amino group (aniline derivative) using reducing agents like hydrogen gas with a palladium catalyst.[2] This opens a pathway to a wide range of substituted anilines, which are crucial in drug synthesis.

-

Carboxylic Acid Reactions : The carboxylic acid group can readily undergo esterification to form esters or amidation to form amides.[2] For example, its ester, ethyl 4-nitrobenzoate, is a semi-product in the chemical-pharmaceutical industry for producing local anesthetics like novocaine and benzocaine.[6]

-

Dyes and Polymers : The compound also acts as a precursor for the synthesis of dyes, polymers, and other specialty chemicals.[2]

Safety and Handling

4-Ethyl-3-nitrobenzoic acid is associated with several hazards and should be handled with appropriate safety precautions.

-

Hazard Statements : The compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[1]

-

Storage : It should be stored in airtight containers in a dry place, with a recommended storage temperature of 2–8°C to prevent decomposition.[2][4] Avoid exposure to strong oxidizing agents.[2] Discoloration from yellow to brown can be an indicator of degradation.[2]

This guide is intended for research and laboratory use only and not for human or animal consumption.[2]

References

- 1. 4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-3-nitrobenzoic acid|CAS 103440-95-5 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-ETHYL-3-NITROBENZOIC ACID CAS#: 103440-95-5 [m.chemicalbook.com]

- 5. 4-ETHYL-3-NITROBENZOIC ACID | 103440-95-5 [chemicalbook.com]

- 6. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

Synthesis of 4-Ethyl-3-nitrobenzoic acid from 4-ethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-ethyl-3-nitrobenzoic acid from 4-ethylbenzoic acid via electrophilic aromatic substitution. The document provides a comprehensive experimental protocol, summarizes key quantitative data, and illustrates the reaction workflow, serving as a critical resource for researchers in medicinal chemistry and drug development. 4-Ethyl-3-nitrobenzoic acid is a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Core Synthesis and Mechanism

The synthesis of 4-ethyl-3-nitrobenzoic acid is achieved through the nitration of 4-ethylbenzoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.[2] A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[2]

The benzene ring of 4-ethylbenzoic acid is activated by the electron-donating ethyl group and deactivated by the electron-withdrawing carboxylic acid group. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. The directing effects of these two substituents combine to favor the substitution of the nitro group at the 3-position, ortho to the ethyl group and meta to the carboxylic acid group. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-nitration and other side reactions.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-ethyl-3-nitrobenzoic acid.

| Parameter | Value | Reference |

| Reactant | 4-Ethylbenzoic acid | [5][6] |

| Product | 4-Ethyl-3-nitrobenzoic acid | [5][6] |

| Molecular Formula | C₉H₉NO₄ | [1][7] |

| Molecular Weight | 195.17 g/mol | [1][7] |

| Yield | 98% | [5][6] |

| Melting Point | 157.5-158.3 °C | [1][6] |

| Appearance | White to off-white solid | [6] |

| ¹H NMR (400 MHz, DMSO-d6) δ | 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz) | [5][6] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 4-ethyl-3-nitrobenzoic acid from 4-ethylbenzoic acid.

Materials:

Procedure:

-

Preparation of the Substrate Suspension: In a flask, create a suspension of 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL).[5][6]

-

Addition of Nitrating Agent: Slowly add nitric acid (12 mL) dropwise to the cooled and continuously stirred suspension. It is critical to maintain the reaction temperature at 0 °C throughout the addition.[5][6]

-

Reaction: Continue stirring the reaction mixture at 0 °C for 1.5 hours.[5][6]

-

Quenching: Upon completion of the reaction, carefully pour the mixture into ice water. A solid precipitate will form.[5][6]

-

Washing: Wash the collected solid with cold water to remove any residual acid.[5][6]

-

Drying: Dry the purified solid to obtain 4-ethyl-3-nitrobenzoic acid (5.79 g, 98% yield).[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-ethyl-3-nitrobenzoic acid.

References

- 1. 4-Ethyl-3-nitrobenzoic acid|CAS 103440-95-5 [benchchem.com]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-ETHYL-3-NITROBENZOIC ACID | 103440-95-5 [chemicalbook.com]

- 6. 4-ETHYL-3-NITROBENZOIC ACID CAS#: 103440-95-5 [m.chemicalbook.com]

- 7. 4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethyl-3-nitrobenzoic Acid: Synthesis, Properties, and Potential Biological Applications

This in-depth technical guide provides a comprehensive literature review of 4-Ethyl-3-nitrobenzoic acid, catering to researchers, scientists, and drug development professionals. The document details its synthesis, physicochemical properties, and explores its potential biological activities, drawing inferences from closely related compounds where direct data is unavailable.

Introduction

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic properties of 4-Ethyl-3-nitrobenzoic acid are summarized in the tables below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of 4-Ethyl-3-nitrobenzoic Acid

| Property | Value | Reference |

| CAS Number | 103440-95-5 | [2] |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Melting Point | 157.5-158.3 °C | [3] |

| Boiling Point | 336 °C | [3] |

| Density | 1.331 g/cm³ | [3] |

| Appearance | White to off-white solid | [3] |

Table 2: Spectroscopic Data for 4-Ethyl-3-nitrobenzoic Acid

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz) | [4] |

Experimental Protocols

Synthesis of 4-Ethyl-3-nitrobenzoic Acid

A common and high-yielding method for the synthesis of 4-Ethyl-3-nitrobenzoic acid is through the nitration of 4-ethylbenzoic acid.[4]

Materials:

-

4-Ethylbenzoic acid

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice water

Procedure:

-

In a reaction vessel, suspend 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0 °C in an ice bath.[4]

-

Slowly add concentrated nitric acid (12 mL) dropwise to the suspension while maintaining the temperature at 0 °C with continuous stirring.[4]

-

Continue stirring the reaction mixture at 0 °C for 1.5 hours.[4]

-

Upon completion of the reaction, carefully pour the mixture into ice water, which will cause a solid to precipitate.[4]

-

Collect the solid product by filtration.[4]

-

Wash the collected solid with cold water and dry it to obtain 4-Ethyl-3-nitrobenzoic acid. This process typically results in a high yield (e.g., 5.79 g, 98%).[4]

Potential Biological Activities and Mechanism of Action

While specific biological activity data for 4-Ethyl-3-nitrobenzoic acid is limited, research on the structurally similar compound, 4-Methyl-3-nitrobenzoic acid, has shown potential as an inhibitor of cancer cell migration.[5] This suggests that 4-Ethyl-3-nitrobenzoic acid may exhibit similar properties. The proposed mechanism of action for the methyl analog involves the inhibition of the Epidermal Growth Factor (EGF)-induced signaling pathway, which is crucial for cell motility.[6] Specifically, it is suggested to impair cofilin phosphorylation and subsequent actin polymerization.[6]

Potential Anticancer Activity

Derivatives of nitrobenzoic acid have demonstrated the ability to inhibit the proliferation of cancer cell lines.[1] For instance, 4-Methyl-3-nitrobenzoic acid has been shown to inhibit the migration of breast cancer cells in vitro and in vivo, suggesting its potential as an anti-metastasis drug.[5] Given the structural similarity, it is plausible that 4-Ethyl-3-nitrobenzoic acid could also exhibit anticancer properties by inhibiting cell migration.

Hypothetical Experimental Protocol for Biological Activity Screening

The following is a detailed protocol for a Transwell migration assay, a common method to assess the anti-migratory properties of a compound, based on protocols used for 4-Methyl-3-nitrobenzoic acid.[6] This protocol can be adapted to test the efficacy of 4-Ethyl-3-nitrobenzoic acid.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Chemoattractant (e.g., Epidermal Growth Factor, EGF)

-

4-Ethyl-3-nitrobenzoic acid

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

Procedure:

-

Cell Preparation:

-

Culture cancer cells until they are 70-80% confluent.

-

Starve the cells in a serum-free medium for 18-24 hours before the assay.

-

On the day of the assay, detach the cells, wash with serum-free medium, and resuspend them at a concentration of 1 x 10⁵ cells/mL in serum-free medium.[6]

-

-

Assay Setup:

-

Add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 ng/mL EGF) to the lower chamber of the 24-well plate.[6]

-

Add 100 µL of the cell suspension to the upper chamber (the Transwell insert).

-

Add various concentrations of 4-Ethyl-3-nitrobenzoic acid to the upper chamber along with the cells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable period (typically 6-24 hours).[6]

-

-

Quantification:

-

After incubation, remove the Transwell inserts.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[6]

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% Crystal Violet.[6]

-

Count the stained cells in several fields of view under a microscope to determine the extent of cell migration.

-

Conclusion

4-Ethyl-3-nitrobenzoic acid is a readily synthesized compound with well-defined physicochemical properties. While direct biological data is sparse, the available information on its structural analog, 4-Methyl-3-nitrobenzoic acid, strongly suggests its potential as an anticancer agent, specifically as an inhibitor of cell migration. The proposed mechanism of action via inhibition of the EGF signaling pathway provides a solid foundation for future research. The experimental protocols provided in this guide offer a starting point for the biological evaluation of 4-Ethyl-3-nitrobenzoic acid and its derivatives in the context of drug discovery and development. Further investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. 4-Ethyl-3-nitrobenzoic acid|CAS 103440-95-5 [benchchem.com]

- 2. 4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ETHYL-3-NITROBENZOIC ACID CAS#: 103440-95-5 [m.chemicalbook.com]

- 4. 4-ETHYL-3-NITROBENZOIC ACID | 103440-95-5 [chemicalbook.com]

- 5. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Key Chemical Reactions of 4-Ethyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions of 4-Ethyl-3-nitrobenzoic acid, a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details the synthesis of the parent compound and explores the reactivity of its functional groups—the carboxylic acid, the nitro group, and the aromatic ring—supported by experimental protocols and quantitative data.

Core Properties of 4-Ethyl-3-nitrobenzoic Acid

4-Ethyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, featuring an ethyl group at the 4-position and a nitro group at the 3-position of a benzoic acid core, provides multiple avenues for chemical modification.

| Property | Value |

| CAS Number | 103440-95-5 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 157.5-158.3 °C |

| Boiling Point | 336 °C |

| Density | 1.331 g/cm³ |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 1.23 (3H, t, J = 7.2 Hz), 2.88 (2H, q, J = 7.2 Hz), 7.67 (1H, d, J = 8.0 Hz), 8.15 (1H, dd, J = 1.6, 8.0 Hz), 8.36 (1H, d, J = 1.6 Hz).

-

IR (cm⁻¹): ~1700 (C=O), ~1530 (asymmetric NO₂), ~1350 (symmetric NO₂).[1]

Synthesis of 4-Ethyl-3-nitrobenzoic Acid

The primary method for the synthesis of 4-Ethyl-3-nitrobenzoic acid is the direct nitration of 4-ethylbenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and minimize side reactions.

Caption: Synthesis of 4-Ethyl-3-nitrobenzoic Acid via Nitration.

Experimental Protocol: Nitration of 4-Ethylbenzoic Acid

Materials:

-

4-Ethylbenzoic acid (4.53 g, 30.16 mmol)

-

Concentrated sulfuric acid (24 mL)

-

Nitric acid (12 mL)

-

Ice-water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, slowly add 4-ethylbenzoic acid to concentrated sulfuric acid.

-

To this suspension, add nitric acid dropwise, ensuring the temperature is maintained at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 1.5 hours.

-

Upon completion of the reaction, carefully pour the mixture into ice-water, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 4-Ethyl-3-nitrobenzoic acid.

Quantitative Data:

| Reactant | Product | Yield | Reference |

| 4-Ethylbenzoic Acid | 4-Ethyl-3-nitrobenzoic Acid | 98% | [2] |

Key Chemical Reactions

The chemical reactivity of 4-Ethyl-3-nitrobenzoic acid is dictated by its three main functional components: the nitro group, the carboxylic acid group, and the substituted benzene ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 4-amino-3-ethylbenzoic acid, a valuable building block for the synthesis of various heterocyclic compounds and pharmaceuticals. Catalytic hydrogenation is a common and efficient method for this transformation.

Caption: Reduction of the Nitro Group.

Experimental Protocol: Catalytic Hydrogenation

Note: This is a general procedure adapted from the reduction of 4-nitrobenzoic acid.

Materials:

-

4-Ethyl-3-nitrobenzoic acid

-

Sodium hydroxide

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Hydrochloric acid

Procedure:

-

Prepare an aqueous solution of the sodium salt of 4-Ethyl-3-nitrobenzoic acid by dissolving it in a stoichiometric amount of sodium hydroxide solution.

-

Transfer the solution to a hydrogenation reactor and add the 5% Pd/C catalyst.

-

Pressurize the reactor with hydrogen gas (1-4 MPa) and heat to 60-70 °C.

-

Maintain the reaction under these conditions with stirring until the hydrogen uptake ceases.

-

After cooling and venting the reactor, filter the mixture to recover the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of 3 to precipitate the 4-amino-3-ethylbenzoic acid.

-

Collect the product by filtration, wash with water, and dry.

Quantitative Data:

| Starting Material | Product | Reagents | Yield | Reference |

| 4-Nitrobenzoic acid (analogous) | 4-Aminobenzoic acid | H₂, Pd/C, NaOH, then HCl | >96% | [3][4][5] |

Reactions of the Carboxylic Acid Group

a) Esterification

The carboxylic acid moiety can undergo Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. These esters are often used as intermediates in further synthetic steps.

Caption: Fischer Esterification of 4-Ethyl-3-nitrobenzoic Acid.

Experimental Protocol: Fischer Esterification

Note: This is a general procedure adapted from the esterification of 4-nitrobenzoic acid.

Materials:

-

4-Ethyl-3-nitrobenzoic acid

-

Ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene (or other suitable solvent for azeotropic removal of water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-Ethyl-3-nitrobenzoic acid in an excess of ethanol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data:

| Starting Material | Product | Reagents | Yield | Reference |

| 4-Nitrobenzoic acid (analogous) | Ethyl 4-nitrobenzoate | Ethanol, Hexafluoropropanesulfonic acid hydrate, Toluene | 94.4% | [6] |

b) Amide Formation

The carboxylic acid can be converted to an amide by reaction with an amine. This typically involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with the desired amine.

Caption: Two-step Amide Formation from 4-Ethyl-3-nitrobenzoic Acid.

Experimental Protocol: Amide Formation via Acid Chloride

Materials:

-

4-Ethyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

An appropriate amine (e.g., ammonia, primary or secondary amine)

-

Anhydrous inert solvent (e.g., dichloromethane, THF)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

-

Acid Chloride Formation: In a flask under an inert atmosphere, suspend or dissolve 4-Ethyl-3-nitrobenzoic acid in an anhydrous solvent. Add thionyl chloride (or oxalyl chloride) and a catalytic amount of DMF. Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent. Cool the solution in an ice bath and add the desired amine, followed by the dropwise addition of a non-nucleophilic base to neutralize the HCl formed. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up involves washing the reaction mixture with dilute acid, water, and brine. The organic layer is then dried and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

Reactions of the Aromatic Ring and Ethyl Group

a) Electrophilic Aromatic Substitution

The aromatic ring of 4-Ethyl-3-nitrobenzoic acid is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro and carboxylic acid groups. The directing effect of these groups would favor substitution at the position meta to both, which is the 5-position. However, these reactions generally require harsh conditions.

b) Oxidation of the Ethyl Group

The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate, which would result in the formation of 4-carboxy-3-nitrobenzoic acid.

c) Decarboxylation

The removal of the carboxylic acid group (decarboxylation) can be achieved under certain conditions, typically by heating, sometimes in the presence of a catalyst. For nitrobenzoic acids, this reaction can lead to the formation of the corresponding nitrobenzene derivative.

Applications in Drug Development and Synthesis

4-Ethyl-3-nitrobenzoic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The amino derivative, 4-amino-3-ethylbenzoic acid, is a precursor for more complex molecules. The reactivity of the functional groups allows for the construction of diverse molecular scaffolds, which is a key aspect of drug discovery and development.

Conclusion

4-Ethyl-3-nitrobenzoic acid is a versatile chemical intermediate with a rich reaction chemistry. The ability to selectively modify the nitro group, the carboxylic acid, and potentially the aromatic ring and ethyl group makes it a valuable tool for synthetic chemists. This guide provides a foundational understanding of its key chemical transformations, supported by experimental data and protocols, to aid researchers in its effective utilization in their synthetic endeavors.

References

- 1. 4-Ethyl-3-nitrobenzoic acid|CAS 103440-95-5 [benchchem.com]

- 2. suniv.ac.in [suniv.ac.in]

- 3. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

A Technical Guide to 4-Ethyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Applications of 4-Ethyl-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of 4-Ethyl-3-nitrobenzoic acid, a versatile building block for the synthesis of complex organic molecules. Aimed at researchers, scientists, and professionals in drug development, this document details commercial suppliers, physicochemical properties, key synthetic protocols, and potential therapeutic applications.

Commercial Availability

4-Ethyl-3-nitrobenzoic acid is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity and available quantities from prominent suppliers are summarized below.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ChemicalBook | ≥98% | 103440-95-5 | C₉H₉NO₄ | 195.17 |

| Benchchem | High Purity | 103440-95-5 | C₉H₉NO₄ | 195.17 |

| ChemScene | ≥98% | 103440-95-5 | C₉H₉NO₄ | 195.17 |

| Key Organics | Not specified | 103440-95-5 | C₉H₉NO₄ | 195.17 |

| Sigma-Aldrich | 98% | 103440-95-5 | C₉H₉NO₄ | 195.17 |

Physicochemical Properties

A summary of the key physicochemical properties of 4-Ethyl-3-nitrobenzoic acid is presented below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 103440-95-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉NO₄ | [2][3][4] |

| Molecular Weight | 195.17 g/mol | [2][3][4] |

| Appearance | Solid | [5] |

| Melting Point | 157.5-158.3 °C | [2] |

| InChI Key | DUTYVLOGZGRKMA-UHFFFAOYSA-N | [2][5] |

| SMILES | CCc1ccc(cc1--INVALID-LINK--=O)C(O)=O | [2] |

Experimental Protocols

4-Ethyl-3-nitrobenzoic acid serves as a versatile intermediate in organic synthesis. The presence of a carboxylic acid and a nitro group allows for a range of chemical modifications.[2] Detailed below are key experimental protocols for its synthesis and subsequent functional group transformations.

Synthesis of 4-Ethyl-3-nitrobenzoic Acid

This protocol describes the nitration of 4-ethylbenzoic acid to yield the title compound.

Materials:

-

4-ethylbenzoic acid

-

Concentrated sulfuric acid

-

Nitric acid

-

Ice water

Procedure:

-

In a reaction vessel, suspend 4-ethylbenzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add nitric acid (12 mL) dropwise to the cooled suspension, ensuring the temperature is maintained at 0 °C.

-

Stir the reaction mixture continuously at 0 °C for 1.5 hours.

-

Upon completion of the reaction, carefully pour the mixture into ice water, which will cause a solid to precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water and dry to obtain 4-ethyl-3-nitrobenzoic acid.

-

Reported Yield: 5.79 g (98%)[1]

-

Reduction of the Nitro Group to an Amine

The nitro group of 4-Ethyl-3-nitrobenzoic acid can be reduced to an amine, providing a pathway to various aniline derivatives.[2] A general method for the reduction of nitroarenes using iron in acidic medium is described below.

Materials:

-

4-Ethyl-3-nitrobenzoic acid

-

Iron powder

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-Ethyl-3-nitrobenzoic acid in a mixture of ethanol and water.

-

Add iron powder to the solution.

-

Heat the mixture to reflux.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) to precipitate the amino acid.

-

Collect the product by filtration, wash with water, and dry.

Amide Coupling of the Carboxylic Acid

The carboxylic acid functionality can undergo esterification or amidation reactions.[2] A general protocol for amide bond formation using a carbodiimide coupling agent is provided.

Materials:

-

4-Ethyl-3-nitrobenzoic acid

-

A primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve 4-Ethyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous DMF.

-

Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 equiv) followed by DIPEA (2.0 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Biological and Therapeutic Potential

Derivatives of nitrobenzoic acid are recognized as valuable precursors for the synthesis of various biologically active heterocyclic compounds.[2] While specific studies on 4-Ethyl-3-nitrobenzoic acid are limited, related compounds have garnered attention for their potential anti-inflammatory, antimicrobial, and anticancer properties.[1] The biological activity is often attributed to the nitro and amino functional groups. For instance, 4-Amino-3-nitrobenzoic acid has been investigated as an inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]

The mechanism of action for nitro-containing compounds can involve their interaction with various biomolecules, potentially leading to the inhibition of enzymes or modulation of cellular signaling pathways.[1] The reduction of the nitro group can generate reactive intermediates that interact with biological targets.[1]

Conclusion

4-Ethyl-3-nitrobenzoic acid is a commercially accessible and synthetically versatile chemical intermediate. Its dual functionality allows for the straightforward synthesis of a diverse range of derivatives. The established protocols for its preparation and functional group manipulation, coupled with the potential biological activities of its downstream products, make it a valuable compound for researchers in synthetic chemistry and drug discovery. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. 4-Ethyl-3-nitrobenzoic acid|CAS 103440-95-5 [benchchem.com]

- 2. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Handling of 4-Ethyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-3-nitrobenzoic acid, a versatile organic building block with applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, safety and handling protocols, and relevant experimental procedures. It is intended to serve as a critical resource for researchers and professionals engaged in the synthesis, handling, and evaluation of this compound.

Chemical and Physical Properties

4-Ethyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring an ethyl group, a nitro group, and a carboxylic acid moiety on a benzene ring, offers multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of 4-Ethyl-3-nitrobenzoic Acid

| Property | Value |

| CAS Number | 103440-95-5 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 157.5-158.3 °C[1] |

| Boiling Point | 336 °C |

| Density | 1.331 g/cm³ |

| pKa | 3.0 ± 0.10 (Predicted) |

| Solubility | Information not available |

Safety and Hazard Information

4-Ethyl-3-nitrobenzoic acid is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements for 4-Ethyl-3-nitrobenzoic Acid

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral (Category 4) |

| H302: Harmful if swallowed[2] | P264, P270, P301+P312, P330, P501 |

| Acute Toxicity, Dermal (Category 4) |

| H312: Harmful in contact with skin[2] | P280, P302+P352, P312, P362+P364, P501 |

| Skin Corrosion/Irritation (Category 2) |

| H315: Causes skin irritation[2] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation (Category 2A) |

| H319: Causes serious eye irritation[2] | P264, P280, P305+P351+P338, P337+P313 |

| Acute Toxicity, Inhalation (Category 4) |

| H332: Harmful if inhaled[2] | P261, P271, P304+P340, P312 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

| H335: May cause respiratory irritation[2] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Handling and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautions should be taken:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Storage

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give 1-2 glasses of water to drink. Seek immediate medical attention.

Experimental Protocols

Synthesis of 4-Ethyl-3-nitrobenzoic Acid

A common method for the synthesis of 4-Ethyl-3-nitrobenzoic acid is through the nitration of 4-ethylbenzoic acid.

Materials:

-

4-Ethylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Cold water

Procedure:

-

In a flask, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 4-ethylbenzoic acid to the cooled sulfuric acid with continuous stirring until it is completely dissolved.

-

Slowly and dropwise, add concentrated nitric acid to the mixture, maintaining the temperature at 0°C.

-

Continue stirring the reaction mixture at 0°C for approximately 1.5 hours.

-

After the reaction is complete, carefully pour the mixture into a beaker containing ice and water. A solid precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any residual acid.

-

Dry the product to obtain 4-Ethyl-3-nitrobenzoic acid.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Materials:

-

Crude 4-Ethyl-3-nitrobenzoic acid

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Vacuum filtration apparatus

Procedure:

-

Place the crude 4-Ethyl-3-nitrobenzoic acid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture.

-

Dry the purified crystals.

Analytical Characterization

The purity and identity of the synthesized 4-Ethyl-3-nitrobenzoic acid can be confirmed using various analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Expected Observations |

| Thin-Layer Chromatography (TLC) | A single spot should be observed, indicating the purity of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic peaks for the ethyl, carboxyl, and aromatic protons and carbons. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O groups, and the nitro NO₂ group. |

| Melting Point Analysis | A sharp melting point range close to the literature value (157.5-158.3 °C) indicates high purity. |

Biological Activity and Potential Signaling Pathways

4-Ethyl-3-nitrobenzoic acid has been noted for its potential as an intermediate in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1] While detailed mechanistic studies on 4-Ethyl-3-nitrobenzoic acid itself are limited, the biological activities of structurally similar nitrobenzoic acid derivatives suggest potential mechanisms of action.

Potential Anti-inflammatory Signaling Pathway

Nitroaromatic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Proposed anti-inflammatory mechanism of 4-Ethyl-3-nitrobenzoic acid.

Potential Anticancer Cell Migration Signaling Pathway

Research on similar compounds, such as 4-methyl-3-nitro-benzoic acid, has shown inhibition of cancer cell migration.[2] This effect may be mediated through the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell motility.

Caption: Proposed mechanism of cancer cell migration inhibition.

Experimental Workflows

The following workflows outline the general procedures for the synthesis, purification, and biological evaluation of 4-Ethyl-3-nitrobenzoic acid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-Ethyl-3-nitrobenzoic acid.

In Vitro Biological Activity Evaluation Workflow

Caption: General workflow for in vitro biological activity evaluation.

Conclusion

4-Ethyl-3-nitrobenzoic acid is a valuable chemical intermediate with potential applications in the development of new therapeutic agents. This guide provides essential information on its safe handling, synthesis, purification, and potential biological activities. Researchers and drug development professionals should adhere to the safety precautions outlined and can use the provided protocols and workflows as a foundation for their work with this compound. Further research is warranted to fully elucidate its toxicological profile and to experimentally validate its effects on the proposed signaling pathways.

References

- 1. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. westliberty.edu [westliberty.edu]

- 6. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrobenzoic acids are a significant class of organic compounds characterized by a benzene ring bearing at least one nitro group and a carboxyl group. The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's physicochemical properties, rendering these compounds highly versatile scaffolds in medicinal chemistry, dye manufacturing, and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of substituted nitrobenzoic acids, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key biological pathways.

Discovery and Historical Synthesis

The history of substituted nitrobenzoic acids is intrinsically linked to the development of aromatic chemistry in the 19th century. The nitration of benzoic acid was one of the early electrophilic aromatic substitution reactions studied.

1.1. Mononitrobenzoic Acids: The three primary isomers of nitrobenzoic acid were first synthesized in the mid-19th century. The nitration of benzoic acid with a mixture of nitric and sulfuric acids was found to predominantly yield 3-nitrobenzoic acid, with smaller amounts of the 2-nitro and 4-nitro isomers.[1][2] This regioselectivity is governed by the electron-withdrawing carboxylic acid group, which directs incoming electrophiles to the meta position.[1] The synthesis of the ortho and para isomers in higher yields necessitated alternative routes, primarily through the oxidation of the corresponding nitrotoluenes.[3][4] 4-Nitrobenzoic acid, for instance, is commercially produced by the oxidation of 4-nitrotoluene.[4][5]

1.2. Dinitrobenzoic Acids: Further nitration of benzoic acid or 3-nitrobenzoic acid under more vigorous conditions, typically using fuming nitric acid and sulfuric acid, leads to the formation of 3,5-dinitrobenzoic acid.[6][7] The synthesis of other dinitro isomers, such as 2,4-dinitrobenzoic acid, is typically achieved by the oxidation of the corresponding dinitrotoluene.[7]

1.3. Other Substituted Nitrobenzoic Acids: The portfolio of substituted nitrobenzoic acids expanded over time to include derivatives with additional functional groups like amino, halogen, and hydroxyl groups. For example, 4-Amino-3-nitrobenzoic acid can be synthesized through the nitration of benzoic acid followed by a selective reduction.[8] The synthesis of halo-substituted nitrobenzoic acids often involves multi-step reactions starting from benzene or toluene.[5][9]

Physicochemical Properties

The position of the nitro group and any other substituents on the benzene ring dramatically influences the physical and chemical properties of nitrobenzoic acids. These properties are crucial for their purification, characterization, and application.

Table 1: Physicochemical Properties of Selected Substituted Nitrobenzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (in water) | Water Solubility |

| 2-Nitrobenzoic acid | 552-16-9 | C₇H₅NO₄ | 167.12 | 146–148 | ~2.16 | ~6.8–7.8 g/L |

| 3-Nitrobenzoic acid | 121-92-6 | C₇H₅NO₄ | 167.12 | 139–141 | ~3.47 | ~0.24 g/100 mL (15 °C) |

| 4-Nitrobenzoic acid | 62-23-7 | C₇H₅NO₄ | 167.12 | 237–242 | ~3.41 | <0.1 g/100 mL (26 °C) |

| 2,4-Dinitrobenzoic acid | 610-30-0 | C₇H₄N₂O₆ | 212.12 | 178-182 | 1.42 | Sparingly soluble |

| 3,5-Dinitrobenzoic acid | 99-34-3 | C₇H₄N₂O₆ | 212.12 | 204–206 | 2.82 | Sparingly soluble |

| 2-Chloro-4-nitrobenzoic acid | 99-60-5 | C₇H₄ClNO₄ | 201.56 | 141-143 | - | Slightly soluble |

| 4-Amino-3-nitrobenzoic acid | 1588-83-6 | C₇H₆N₂O₄ | 182.13 | ~290 (dec.) | 4.19 | Very soluble |

Data compiled from multiple sources.[8][10][11][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key substituted nitrobenzoic acids.

Synthesis Protocols

3.1.1. Synthesis of 3-Nitrobenzoic Acid from Benzoic Acid

-

Principle: Direct nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The carboxylic acid group directs the nitration to the meta position.[1]

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid.

-

Slowly add benzoic acid to the cooled sulfuric acid while stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.

-

Add the nitrating mixture dropwise to the benzoic acid solution, maintaining a low temperature (e.g., below 10°C) with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified product.[1][2]

-

3.1.2. Synthesis of 4-Nitrobenzoic Acid from 4-Nitrotoluene

-

Principle: Oxidation of the methyl group of 4-nitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate or potassium dichromate.[4][5]

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add 4-nitrotoluene and a solution of sodium dichromate in sulfuric acid.

-

Heat the mixture under reflux for a specified period.

-

Cool the reaction mixture and filter to remove chromium salts.

-

Wash the crude product with dilute sulfuric acid.

-

Dissolve the product in a sodium hydroxide solution and filter to remove any unreacted nitrotoluene and chromium hydroxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-nitrobenzoic acid.

-

Filter, wash with cold water, and dry the purified product.

-

3.1.3. Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

-

Principle: Dinitration of benzoic acid using fuming nitric acid and concentrated sulfuric acid under elevated temperatures.[6]

-

Procedure:

-

In a reaction vessel, dissolve benzoic acid in concentrated sulfuric acid.

-

Slowly add fuming nitric acid to the mixture while controlling the temperature.

-

Heat the reaction mixture stepwise to higher temperatures (e.g., 80-85°C, then 100°C, and finally up to 135°C) for specific durations.[6]

-

Allow the reaction to proceed overnight.

-

Pour the reaction mixture into ice water to precipitate the 3,5-dinitrobenzoic acid.

-

Filter the crystals, wash with water, and then with 50% ethanol to obtain the purified product.[6]

-

Characterization Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation

-

Principle: Reversed-phase HPLC can effectively separate nitrobenzoic acid isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

-

Methodology:

-

Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).

-

Mobile Phase: A mixture of 2-propanol, water, and acetic acid (e.g., 20:80:0.4, v/v/v), adjusted to an acidic pH.

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

-

Procedure: Dissolve the sample mixture in the mobile phase, inject onto the column, and monitor the elution profile. The retention times will be characteristic for each isomer.

-

3.2.2. Spectroscopic Characterization (NMR and IR)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the nitrobenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: Provides information on the chemical environment of the aromatic and carboxylic acid protons. The chemical shifts and coupling patterns are unique for each isomer.

-

¹³C NMR: Shows distinct signals for each carbon atom in the molecule, confirming the substitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) or in a suitable solvent.

-

Analysis: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

-

Biological Activities and Signaling Pathways

Substituted nitrobenzoic acids exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Activity

Many nitrobenzoic acid derivatives have demonstrated significant antimicrobial properties.[16] The mechanism of action often involves the intracellular reduction of the nitro group by microbial nitroreductases to form cytotoxic reactive nitrogen species that can damage DNA and other essential macromolecules.[16][17] Notably, esters of 3,5-dinitrobenzoic acid have shown potent activity against Mycobacterium tuberculosis.[18] Derivatives of 2-chloro-5-nitrobenzoic acid have also been identified as having selective activity against methicillin-resistant Staphylococcus aureus (MRSA).[19]

Anti-inflammatory Activity

Certain substituted nitrobenzoic acids function as anti-inflammatory agents. Their mechanisms can involve the modulation of key inflammatory signaling pathways.

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Some nitrobenzoic acid derivatives have been shown to inhibit COX and LOX enzymes, which are critical for the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.[20][21][22][23] Dual inhibition of these pathways is a promising strategy for developing safer anti-inflammatory drugs.[23]

-

Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[24][25] Some nitro-containing compounds can inhibit the activation of the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[24][26] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

-

Nitric Oxide (NO) Donation: Some nitrooxy derivatives of nitrobenzoic acids can release nitric oxide, a signaling molecule with complex roles in inflammation.[27] Under certain conditions, NO can have anti-inflammatory effects.[27]

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Anti-inflammatory signaling pathways targeted by nitrobenzoic acid derivatives.

Experimental Workflows

Caption: General experimental workflow for the synthesis and biological evaluation of substituted nitrobenzoic acids.

Conclusion

Substituted nitrobenzoic acids represent a historically significant and continually evolving class of compounds. Their rich chemistry, stemming from the electronic interplay between the nitro and carboxyl groups, has paved the way for their widespread use as versatile intermediates. For researchers and professionals in drug development, the diverse biological activities of these compounds, particularly in the antimicrobial and anti-inflammatory arenas, offer a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action, as outlined in this guide, is paramount to harnessing their full potential in the ongoing quest for new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of synthesized compounds: Significance and symbolism [wisdomlib.org]

- 3. rroij.com [rroij.com]

- 4. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]